1-Methyl-4-(tritylsulfanyl)benzene
Description
1-Methyl-4-(tritylsulfanyl)benzene (C26H24S) is a benzenoid compound featuring a methyl group at the 1-position and a tritylsulfanyl (triphenylmethylthio) group at the 4-position of the benzene ring.
Properties
CAS No. |
5427-11-2 |
|---|---|
Molecular Formula |
C26H22S |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-methyl-4-tritylsulfanylbenzene |
InChI |
InChI=1S/C26H22S/c1-21-17-19-25(20-18-21)27-26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3 |
InChI Key |
ZVEWCYZUOYQHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(tritylsulfanyl)benzene typically involves the reaction of 1-methyl-4-bromobenzene with tritylthiol in the presence of a base. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(tritylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the tritylsulfanyl group to a trityl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine, chlorine, or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Trityl-substituted benzene derivatives.
Substitution: Various halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Methyl-4-(tritylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methyl-4-(tritylsulfanyl)benzene involves its interaction with various molecular targets The tritylsulfanyl group can participate in redox reactions, influencing the compound’s reactivityThese interactions can modulate the compound’s biological and chemical activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-methyl-4-(tritylsulfanyl)benzene with structurally related benzenoid compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Variations
Physicochemical Properties
- Polarity : Sulfonyl derivatives (e.g., 1-methyl-4-(methylsulfonyl)benzene) exhibit higher polarity and water solubility than thioethers due to the sulfone group’s strong electron-withdrawing nature .
- Thermal Stability : Thioethers like 1-methyl-4-(methylthio)benzene have lower boiling points (~53°C) compared to sulfones or bulky trityl derivatives, which likely decompose before volatilization .
Research Findings and Trends
- Pharmaceuticals : Fluorinated and sulfonated benzenes are prioritized for drug discovery due to their bioavailability and target specificity .
- Materials Science : Bulky trityl derivatives are explored as stabilizers in radical polymerization or photoresists .
- Environmental Impact : Thioethers in tire pyrolysis (e.g., 1-methyl-4-isopropylbenzene) raise concerns about PAH emissions .
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